molecular formula C11H9N5 B14411228 N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide CAS No. 83184-33-2

N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide

Cat. No.: B14411228
CAS No.: 83184-33-2
M. Wt: 211.22 g/mol
InChI Key: XLMBSFCAWMVQRC-UHFFFAOYSA-N
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Description

N-cyano-N’-[3-(1H-imidazol-5-yl)phenyl]methanimidamide is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N’-[3-(1H-imidazol-5-yl)phenyl]methanimidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are scalable and can be conducted in the presence of catalysts like erbium triflate .

Chemical Reactions Analysis

Types of Reactions

N-cyano-N’-[3-(1H-imidazol-5-yl)phenyl]methanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield primary amines .

Scientific Research Applications

N-cyano-N’-[3-(1H-imidazol-5-yl)phenyl]methanimidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of functional materials and catalysts

Mechanism of Action

The mechanism of action of N-cyano-N’-[3-(1H-imidazol-5-yl)phenyl]methanimidamide involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The imidazole ring plays a crucial role in this interaction by forming hydrogen bonds and other non-covalent interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyano-N’-[3-(1H-imidazol-5-yl)phenyl]methanimidamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

83184-33-2

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide

InChI

InChI=1S/C11H9N5/c12-6-14-8-15-10-3-1-2-9(4-10)11-5-13-7-16-11/h1-5,7-8H,(H,13,16)(H,14,15)

InChI Key

XLMBSFCAWMVQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CNC#N)C2=CN=CN2

Origin of Product

United States

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